

# The Biological Activities of Physalins: A Technical Review for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4,7-Didehydroneophysalin B*

Cat. No.: *B1249677*

[Get Quote](#)

## Introduction

Physalins are a class of naturally occurring 16,24-cyclo-13,14-seco steroids, belonging to the withanolide group of compounds.<sup>[1]</sup> Primarily isolated from plants of the Solanaceae family, particularly the genus *Physalis*, these molecules have garnered significant scientific interest due to their complex structures and diverse pharmacological activities.<sup>[1][2][3]</sup> Over 75 distinct physalins have been identified, with physalins A, B, D, F, G, and H being among the most extensively studied.<sup>[1][2]</sup> Structurally, they are categorized into two main subclasses: physalins (Type I) and neophysalins (Type II), distinguished by their core ring structures.<sup>[2][4]</sup> This technical guide provides a comprehensive review of the primary biological activities of physalins, focusing on their anti-inflammatory, anticancer, and immunomodulatory effects, their mechanisms of action, and the experimental methodologies used for their evaluation.

## Core Biological Activities of Physalins

Physalins exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, immunomodulatory, antiparasitic, antimicrobial, and antiviral properties.<sup>[1][5]</sup> Their therapeutic potential stems from their ability to interact with multiple cell signaling pathways, modulating cellular responses and activating mechanisms of cell death or immune response.<sup>[1][2]</sup>

## Anti-inflammatory Activity

The anti-inflammatory properties of physalins are well-documented. Several *in vitro* and *in vivo* studies have demonstrated their efficacy in mitigating inflammatory responses.<sup>[1]</sup> Physalins A,

B, E, F, and G have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF- $\alpha$ ), and various interleukins (IL-1 $\beta$ , IL-6, IL-12) in activated macrophages.[1][6]

For instance, physalin A has been shown to reduce carrageenan-induced paw edema in rats and acetic acid-induced capillary permeability in mice.[6] In cell-based assays, physalin A significantly decreased the release of NO, PGE2, and TNF- $\alpha$  from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] Similarly, physalin E, when applied topically, demonstrated potent anti-inflammatory effects in mouse models of both acute and chronic dermatitis.[1][7] The primary mechanism underlying these effects is the inhibition of the NF- $\kappa$ B signaling pathway.[6][8][9]

## Anticancer Activity

Physalins have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[1][5] Physalins B and D, for example, displayed considerable cytotoxicity against cell lines including CEM (leukemia), HL-60 (leukemia), K562 (leukemia), HCT-8 (colon), MCF-7 (breast), and PC3 (prostate), with IC<sub>50</sub> values in the low microgram per milliliter range.[10] The in vivo antitumor activity has also been confirmed in mouse models bearing sarcoma 180 tumor cells, where treatment with physalins B and D inhibited tumor proliferation.[5][10][11]

The anticancer mechanisms of physalins are multifaceted and involve the modulation of several key signaling pathways.[2]

- **JAK/STAT3 Pathway:** Physalin A has been shown to inhibit the phosphorylation of the JAK receptor and the STAT3 protein, preventing their nuclear translocation and the subsequent transcription of anti-apoptotic genes like Bcl-2.[12][13]
- **Wnt/ $\beta$ -catenin Pathway:** Physalin F inhibits this pathway by accelerating the degradation of  $\beta$ -catenin, a key transcriptional co-activator in cancer progression.[12]
- **Hedgehog Pathway:** Physalin H acts by suppressing the expression of Hedgehog (Hh) proteins, thereby inhibiting the entire signaling cascade.[12]
- **Apoptosis Induction:** Many physalins induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38), leading to the release of cytochrome c and the activation of caspases.[2]

## Immunomodulatory Activity

Physalins are pleiotropic molecules that interact with various components of the immune system.<sup>[1]</sup> They can suppress lymphocyte proliferation and modulate the production of cytokines.<sup>[1][8]</sup> For example, physalin F significantly inhibited lymphocyte proliferation in a concentration-dependent manner and reduced the production of IL-2, IL-4, IL-10, and IFN- $\gamma$  in activated splenocytes.<sup>[8]</sup> Physalin H has been shown to inhibit T-cell proliferation and modulate the T-helper 1/T-helper 2 (Th1/Th2) cytokine balance.<sup>[4]</sup> Furthermore, some physalins, like F and H, can increase the production of the anti-inflammatory cytokine IL-10.<sup>[1][8]</sup> This dual ability to suppress pro-inflammatory responses while potentially boosting anti-inflammatory signals highlights their potential in treating autoimmune diseases.<sup>[1]</sup>

## Mechanisms of Action: Key Signaling Pathways

The biological effects of physalins are largely attributed to their interference with critical intracellular signaling cascades. The NF- $\kappa$ B and STAT3 pathways are two of the most significant targets.

### Inhibition of the NF- $\kappa$ B Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammation.<sup>[6]</sup> In resting cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by agents like LPS, I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.<sup>[1][8]</sup> Physalins, including A, B, E, and F, exert their anti-inflammatory effects by suppressing the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ .<sup>[1][6][9]</sup> This action prevents NF- $\kappa$ B from moving to the nucleus, thereby blocking the expression of inflammatory mediators like iNOS, COX-2, TNF- $\alpha$ , and IL-6.<sup>[6][8]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by physalins.

## Inhibition of the JAK/STAT3 Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cellular proliferation, differentiation, and survival. Dysregulation of this pathway, particularly constitutive activation of STAT3, is common in many cancers.[13] Physalin A has been identified as an inhibitor of this pathway.[12][13] It suppresses the phosphorylation of both JAK and STAT3. This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, which in turn downregulates the expression of its target genes, including those involved in cell survival (e.g., Bcl-2) and proliferation, ultimately leading to apoptosis in cancer cells.[12][13]

[Click to download full resolution via product page](#)

Caption: Inhibition of the JAK/STAT3 signaling pathway by Physalin A.

## Quantitative Data on Biological Activities

The potency of physalins varies significantly depending on their specific structure, the biological system tested, and the endpoint measured. The following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity (Cytotoxicity) of Physalins

| Physalin          | Cell Line  | Cancer Type     | IC50 Value        | Reference                                 |
|-------------------|------------|-----------------|-------------------|-------------------------------------------|
| <b>Physalin B</b> | <b>CEM</b> | <b>Leukemia</b> | <b>1.01 µg/mL</b> | <a href="#">[10]</a>                      |
| Physalin B        | HL-60      | Leukemia        | 0.58 µg/mL        | <a href="#">[10]</a> <a href="#">[11]</a> |
| Physalin B        | HCT-8      | Colon           | 15.18 µg/mL       | <a href="#">[10]</a> <a href="#">[11]</a> |
| Physalin B        | MCF-7      | Breast          | 1.83 µg/mL        | <a href="#">[10]</a>                      |
| Physalin B        | MDA-MB-435 | Breast          | 9.81 µg/mL        | <a href="#">[10]</a>                      |
| Physalin D        | CEM        | Leukemia        | 0.44 µg/mL        | <a href="#">[10]</a>                      |
| Physalin D        | HL-60      | Leukemia        | 0.37 µg/mL        | <a href="#">[10]</a> <a href="#">[11]</a> |
| Physalin D        | HCT-8      | Colon           | 1.15 µg/mL        | <a href="#">[10]</a>                      |
| Physalin D        | MCF-7      | Breast          | 0.40 µg/mL        | <a href="#">[10]</a>                      |

| Physalin D | MDA-MB-435 | Breast | 0.52 µg/mL |[\[10\]](#) |

Table 2: Anti-inflammatory and Immunomodulatory Activity of Physalins

| Physalin   | Model System      | Activity                        | IC50 / Effective Dose | Reference |
|------------|-------------------|---------------------------------|-----------------------|-----------|
| Physalin A | RAW 264.7 cells   | NO Production Inhibition        | ~25 $\mu$ M           | [6]       |
| Physalin B | Macrophages       | NO Production Inhibition        | -                     | [1]       |
| Physalin E | RAW 264.7 cells   | TNF- $\alpha$ & IL-6 Inhibition | 12.5 - 50.0 $\mu$ M   | [14]      |
| Physalin E | Mouse Ear         | TPA-induced Dermatitis          | 0.125 - 0.5 mg/ear    | [1][7]    |
| Physalin F | Macrophages       | NO Production Inhibition        | -                     | [1]       |
| Physalin F | Mouse Splenocytes | Lymphocyte Proliferation        | < 2 $\mu$ M           | [8]       |
| Physalin G | Mouse Model       | Endotoxic Shock Protection      | 0.5 - 1 mg/kg         | [1]       |

| Physalin H | T-cells | T-cell Proliferation | 0.69  $\mu$ g/mL | [4] |

Table 3: Antiparasitic Activity of Physalins

| Physalin   | Parasite       | Activity             | IC50 Value               | Reference |
|------------|----------------|----------------------|--------------------------|-----------|
| Physalin B | L. amazonensis | Macrophage Infection | 0.21 $\mu$ M             | [4]       |
| Physalin F | L. amazonensis | Macrophage Infection | 0.18 $\mu$ M             | [4]       |
| Physalin B | L. tropica     | Promastigotes        | 9.59 $\pm$ 0.27 $\mu$ M  | [15]      |
| Physalin H | L. tropica     | Promastigotes        | 11.21 $\pm$ 0.05 $\mu$ M | [15]      |

| Physalin G | L. tropica | Promastigotes | 16.32  $\pm$  0.21  $\mu$ M | [15] |

# General Experimental Protocols and Workflows

The evaluation of physalins' biological activities involves a range of standard in vitro and in vivo assays.

## In Vitro Anti-inflammatory Assay Workflow

A common method to assess anti-inflammatory potential is to use macrophage cell lines, such as RAW 264.7, stimulated with LPS.

- Cell Culture: RAW 264.7 cells are cultured in appropriate media until they reach optimal confluence.
- Treatment: Cells are pre-treated with various concentrations of a specific physalin for a set period (e.g., 1-2 hours).
- Stimulation: Cells are then stimulated with LPS (e.g., 1  $\mu$ g/mL) to induce an inflammatory response. A control group without LPS is also maintained.
- Incubation: The cells are incubated for a further period (e.g., 24 hours).
- Analysis of Inflammatory Mediators:
  - Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.
  - Cytokines (TNF- $\alpha$ , IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
- Mechanism Analysis (Western Blot): Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., I $\kappa$ B $\alpha$ , p65, STAT3) via Western blotting to elucidate the mechanism of action.



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro anti-inflammatory assays.

## In Vitro Cytotoxicity Assay

The anticancer activity of physalins is typically first screened using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells of a specific type are seeded into a 96-well plate and allowed to adhere overnight.

- Treatment: The cells are treated with a serial dilution of the physalin compound for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- IC<sub>50</sub> Calculation: The concentration of the physalin that inhibits cell growth by 50% (IC<sub>50</sub>) is calculated from the dose-response curve.

## Conclusion and Future Directions

Physalins represent a promising class of natural products with potent and varied biological activities. Their ability to modulate key signaling pathways, such as NF-κB and JAK/STAT3, underpins their significant anti-inflammatory and anticancer effects.<sup>[1][12]</sup> The quantitative data clearly demonstrate their efficacy at micromolar or even sub-micromolar concentrations against various cancer cell lines and in models of inflammation and parasitic infection.<sup>[4][10]</sup>

While the existing research is compelling, further investigation is required. Future work should focus on the complete elucidation of the biosynthetic pathways of these complex molecules, which could enable synthetic production and structural modification to improve efficacy and reduce toxicity.<sup>[16][17]</sup> Additionally, more extensive preclinical and clinical studies are necessary to validate the therapeutic potential of physalins in human diseases, paving the way for their development as novel drug candidates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Topical anti-inflammatory potential of Physalin E from Physalis angulata on experimental dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant *L. tropica* strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of physalin biosynthesis and structure modification of physalins in *Physalis alkekengi* L. var. *Franchetii* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in *Physalis alkekengi* L. var. *Franchetii* [frontiersin.org]
- To cite this document: BenchChem. [The Biological Activities of Physalins: A Technical Review for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249677#literature-review-on-the-biological-activities-of-physalins>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)